![molecular formula C21H23N3O3S2 B2801105 N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683260-93-7](/img/structure/B2801105.png)
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized derivatives of similar compounds with the aim of evaluating their pro-apoptotic and anticancer activities. For instance, the synthesis of indapamide derivatives showed significant proapoptotic activity against melanoma cell lines, with compound SGK 266 exhibiting anticancer activity and inhibition of human carbonic anhydrase isoforms (Ö. Yılmaz et al., 2015) (source). Another study focused on N-1,3-benzothiazol-2-ylbenzamide derivatives, which demonstrated antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, with some compounds showing a notable proapoptotic effect (F. Corbo et al., 2016) (source).
Antimicrobial and Antibacterial Activity
Several studies have synthesized novel derivatives to evaluate their antimicrobial and antibacterial efficacy. For example, compounds bearing the benzothiazole moiety were investigated for their antibacterial evaluation, showing valuable results (Aziz‐ur‐Rehman et al., 2017) (source). Another study synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, which were tested for their in vitro antibacterial and antifungal activities, displaying promising results (E. Darwish et al., 2014) (source).
Synthesis and Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown the potential in developing selective class III electrophysiological agents, indicating the versatility of the core structure for developing compounds with cardiac electrophysiological activity (T. K. Morgan et al., 1990) (source).
Anticonvulsant Activity
A study reported the synthesis of benzothiazole coupled sulfonamide derivatives and their evaluation for anticonvulsant activity. Among the synthesized compounds, one showed potent anticonvulsant effects in a maximal electroshock model in mice, demonstrating the potential of such compounds in developing anticonvulsant therapies (S. Khokra et al., 2019) (source).
properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-11-13-24(14-12-15)29(26,27)17-9-7-16(8-10-17)20(25)22-21-23(2)18-5-3-4-6-19(18)28-21/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGULIBOXOQLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.